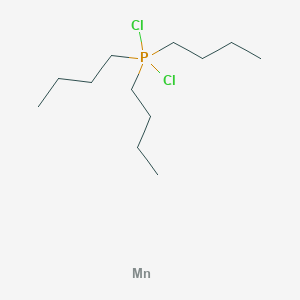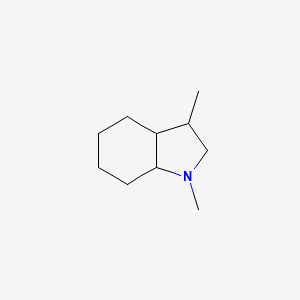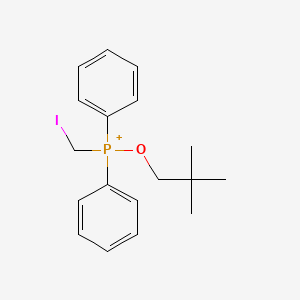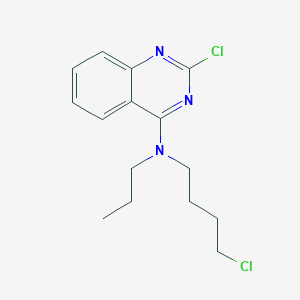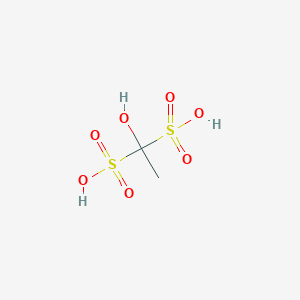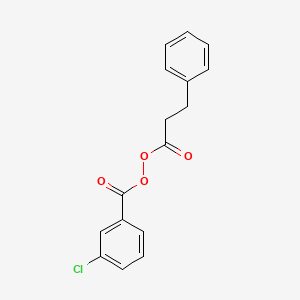
2-Propanone, 1,3-bis(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,3-bis(3-methylphenyl)- is an organic compound with the molecular formula C17H18O It is a derivative of acetone where two phenyl groups, each substituted with a methyl group at the meta position, are attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,3-bis(3-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetone as the starting material and involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the acylium ion: Acetone reacts with aluminum chloride to form the acylium ion.
Electrophilic aromatic substitution: The acylium ion then reacts with 3-methylphenyl groups to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Propanone, 1,3-bis(3-methylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the ketone group into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Propanone, 1,3-bis(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and resins, where its aromatic structure contributes to the stability and properties of the final product.
Mecanismo De Acción
The mechanism by which 2-Propanone, 1,3-bis(3-methylphenyl)- exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile in various chemical reactions due to the presence of the carbonyl group. This allows it to participate in nucleophilic addition and substitution reactions. The aromatic rings can also undergo electrophilic substitution, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
- 2-Propanone, 1,3-diphenyl-
- 2-Propanone, 1,3-bis(4-methylphenyl)-
- 2-Propanone, 1,3-bis(4-methoxyphenyl)-
Comparison: 2-Propanone, 1,3-bis(3-methylphenyl)- is unique due to the position of the methyl groups on the aromatic rings. This structural difference can influence the compound’s reactivity and the types of reactions it undergoes. For example, the meta-substitution pattern can affect the electron density on the aromatic ring, making it more or less reactive in electrophilic substitution reactions compared to its para-substituted analogs.
Propiedades
Número CAS |
83598-09-8 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1,3-bis(3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O/c1-13-5-3-7-15(9-13)11-17(18)12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
WGDOQXLDQCLKHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(=O)CC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
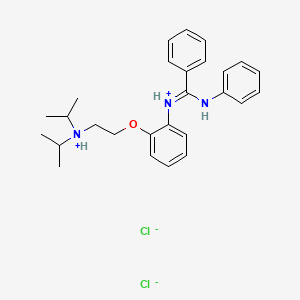
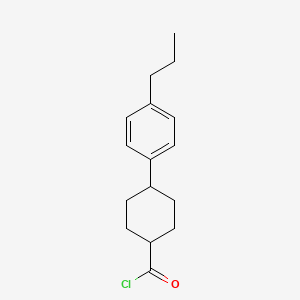
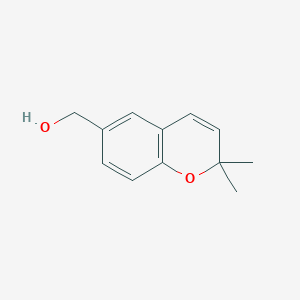
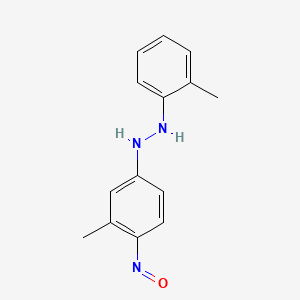
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
